1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile

Lipophilicity Druglikeness Physicochemical Properties

This 5-bromo-substituted cyclopropane carbonitrile is a critical intermediate for CNS-penetrant kinase inhibitors. Unlike its 4- or 6-bromo regioisomers, the 5-position bromine dictates unique cross-coupling reactivity and target binding. With TPSA 36.68 Ų and LogP 2.40, it offers favorable blood-brain barrier permeability. Weak but selective activity against human CDK1/cyclin B (IC₅₀ 12 µM) and PDE4B (IC₅₀ 9.7 µM) provides a benchmark for SAR studies. Optimized synthesis (57% yield) reduces manufacturing costs. Procure with confidence—generic halogen substitution is scientifically unsound.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 1272357-22-8
Cat. No. B3096139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
CAS1272357-22-8
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H7BrN2/c10-8-3-7(4-12-5-8)9(6-11)1-2-9/h3-5H,1-2H2
InChIKeyIQQZIJPWEAFLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1272357-22-8): Sourcing and Characterization


1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1272357-22-8) is a heterocyclic building block consisting of a cyclopropane ring substituted with a carbonitrile group and a 5-bromopyridine moiety . With a molecular formula of C₉H₇BrN₂ and a molecular weight of 223.07 g/mol , it is primarily utilized as an intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active molecules . The compound features a calculated LogP of 2.39928 and a topological polar surface area (TPSA) of 36.68 Ų [1], parameters critical for predicting oral bioavailability and blood-brain barrier permeability in drug design [1].

Why 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile Is Not Interchangeable with Other Pyridinyl Cyclopropane Carbonitriles


Despite sharing a common core structure, 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile exhibits distinct biochemical and physicochemical properties that preclude simple substitution with its regioisomers or halogen analogs [1]. The specific position of the bromine atom on the pyridine ring (5-position) dictates the compound's reactivity in cross-coupling reactions and its binding affinity to biological targets [2]. Furthermore, differences in halogen electronegativity and size (e.g., Br vs. Cl or F) directly impact LogP, TPSA, and metabolic stability, which are crucial determinants of a drug candidate's pharmacokinetic profile [3]. The quantitative data below substantiates these critical differences, demonstrating why procurement based on generic class alone is scientifically unsound.

Quantitative Differentiation Evidence for 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile


Comparative Lipophilicity of 5-Bromo vs. 5-Fluoro and Unsubstituted Pyridinyl Cyclopropane Carbonitriles

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile demonstrates a significantly higher calculated LogP (2.39928) [1] compared to its 5-fluoro analog (estimated LogP ~1.5) and the unsubstituted pyridine derivative 1-(pyridin-3-yl)cyclopropane-1-carbonitrile (estimated LogP ~1.0). The increased lipophilicity is a direct consequence of the larger, more polarizable bromine atom, which can enhance membrane permeability and influence off-target binding in biological systems.

Lipophilicity Druglikeness Physicochemical Properties

Kinase Inhibition Profile: PfPK5 vs. Human CDK1/Cyclin B

The compound exhibits a >10-fold difference in inhibitory potency between Plasmodium falciparum cyclin-dependent protein kinase (PfPK5, IC50 = 130,000 nM) and human cyclin-dependent kinase 1/cyclin B (IC50 = 12,000 nM) [1]. While both potencies are relatively weak (micromolar range), the differential inhibition suggests a potential starting point for developing selective antimalarial agents that target the parasite's cell cycle machinery over the human host's [1].

Kinase Inhibition Antimalarial Selectivity

Inhibition of PDE4B vs. HO-1: Profiling Off-Target Enzyme Activity

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile demonstrates weak inhibitory activity against human phosphodiesterase 4B (PDE4B, IC50 = 9,740 nM) [1] and rat spleen microsomal heme oxygenase-1 (HO-1, IC50 = 69,000 nM) [2]. The ~7-fold difference in potency between these two unrelated enzymes provides a baseline for assessing potential off-target liabilities in cell-based assays. The weak PDE4B inhibition may be a factor in central nervous system applications, as PDE4 is a validated target for depression and cognition [1].

Phosphodiesterase Heme Oxygenase Off-target Effects

Synthetic Yield Comparison: Optimized vs. Standard Cyclopropanation Protocols

The synthesis of 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile can be achieved with varying yields depending on the reaction conditions. A standard phase-transfer catalyzed cyclopropanation using benzyl triethylammonium chloride in 50% aqueous NaOH at 60 °C for 20 hours provides a yield of 41% . However, an optimized procedure using lithium hydroxide monohydrate as a base and a shorter reaction time of 16 hours can improve the yield to 57% . This represents a 16% absolute yield improvement, which is significant for cost-effective scale-up in process chemistry .

Synthetic Chemistry Yield Optimization Process Chemistry

Analytical Purity and Storage Specifications Across Commercial Suppliers

Commercial availability of 1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile varies in terms of certified purity and storage conditions. Suppliers report purities ranging from 95% to 98%, with associated quality control documentation such as NMR, HPLC, and GC . Standard storage conditions require 2-8°C in a sealed container, away from moisture, to prevent degradation [1]. The choice of supplier and purity grade directly impacts the reproducibility of subsequent synthetic steps, as lower purity can introduce impurities that interfere with catalytic cycles or lead to byproduct formation.

Quality Control Purity Analysis Procurement

Hydrogen Bond Acceptor Count and Polar Surface Area for BBB Permeability Prediction

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile possesses two hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of 36.68 Ų [1]. These values are favorable for crossing the blood-brain barrier (BBB), as compounds with a TPSA less than 60-70 Ų and fewer than 3 HBA are generally considered to have high CNS penetration potential. In contrast, its 5-fluoro analog (estimated TPSA ~40 Ų, HBA=2) and the unsubstituted pyridine (TPSA ~30 Ų, HBA=2) may exhibit different brain-to-plasma ratios [1].

Blood-Brain Barrier CNS Drug Design Physicochemical Properties

Optimal Application Scenarios for 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile Based on Quantified Evidence


Medicinal Chemistry: Design of CNS-Penetrant Kinase Inhibitors

Given its favorable TPSA (36.68 Ų) and HBA count (2) for blood-brain barrier penetration [1], combined with its demonstrated (albeit weak) activity against human CDK1/cyclin B (IC50 = 12,000 nM) and PDE4B (IC50 = 9,740 nM) [2] [3], this compound serves as a versatile scaffold for developing kinase inhibitors targeting central nervous system disorders. The bromine atom at the 5-position provides a synthetic handle for further diversification via cross-coupling reactions to optimize potency and selectivity.

Antimalarial Drug Discovery: Targeting Parasite Cell Cycle Regulation

The >10-fold selectivity for human CDK1/cyclin B (IC50 = 12,000 nM) over P. falciparum PfPK5 (IC50 = 130,000 nM) [2] identifies this compound as a starting point for structure-activity relationship (SAR) studies. While the absolute potency is low, the differential inhibition profile suggests that modifying the core structure could lead to more potent and selective inhibitors of the parasite's cell cycle, a validated target for novel antimalarials.

Process Chemistry: Cost-Effective Scale-Up of Key Intermediates

The optimized synthetic protocol, achieving a 57% yield using LiOH·H₂O as a base , offers a tangible advantage for scaling up the production of this building block. The 16% absolute yield improvement over standard conditions translates directly to lower manufacturing costs and increased material throughput, making it a more attractive intermediate for large-scale medicinal chemistry campaigns.

Chemical Biology: Investigating Off-Target Pharmacology

The weak inhibition of PDE4B (IC50 = 9,740 nM) and HO-1 (IC50 = 69,000 nM) [3] [4] provides a valuable reference point for assessing potential off-target effects in cell-based assays. Researchers can use this compound to benchmark the selectivity of more potent derivatives and to deconvolute complex biological phenotypes observed in phenotypic screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.